molecular formula C38H30Ca B14659335 Calcium bis(triphenylmethanide) CAS No. 47807-09-0

Calcium bis(triphenylmethanide)

Cat. No.: B14659335
CAS No.: 47807-09-0
M. Wt: 526.7 g/mol
InChI Key: MJGQOHCAUZKHCU-UHFFFAOYSA-N
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Description

Calcium bis(triphenylmethanide) is an organometallic compound that features a calcium ion coordinated by two triphenylmethanide anions. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in the field of organometallic chemistry.

Properties

CAS No.

47807-09-0

Molecular Formula

C38H30Ca

Molecular Weight

526.7 g/mol

IUPAC Name

calcium;diphenylmethylbenzene

InChI

InChI=1S/2C19H15.Ca/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H;/q2*-1;+2

InChI Key

MJGQOHCAUZKHCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium bis(triphenylmethanide) can be synthesized through the reaction of calcium metal with triphenylmethane in the presence of a suitable solvent such as dimethoxyethane (DME). The reaction typically involves the formation of a calcium-triphenylmethanide complex, which is highly sensitive to air and moisture .

Industrial Production Methods

While there is limited information on the large-scale industrial production of calcium bis(triphenylmethanide), the synthesis generally follows similar principles as laboratory-scale preparation, with careful control of reaction conditions to ensure the purity and stability of the product.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(triphenylmethanide) undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form calcium oxide and triphenylmethanol.

    Reduction: Can be reduced by strong reducing agents to form calcium metal and triphenylmethane.

    Substitution: Participates in substitution reactions where the triphenylmethanide anions are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with calcium bis(triphenylmethanide) include oxygen, hydrogen, and various halogens. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions with moisture or air .

Major Products Formed

The major products formed from reactions involving calcium bis(triphenylmethanide) include calcium oxide, triphenylmethanol, and substituted calcium complexes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Calcium bis(triphenylmethanide) has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-carbon bonds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of calcium bis(triphenylmethanide) involves the coordination of the calcium ion with the triphenylmethanide anions, which facilitates various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in electron transfer processes. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the ligands and the specific reaction environment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to calcium bis(triphenylmethanide) include other organometallic calcium complexes such as calcium bis(trimethylsilylamide) and calcium bis(phenylmethanide).

Uniqueness

Calcium bis(triphenylmethanide) is unique due to its specific coordination environment and the presence of triphenylmethanide ligands, which impart distinct reactivity and stability characteristics. Compared to other calcium organometallic compounds, it offers unique opportunities for studying the effects of bulky ligands on calcium coordination chemistry and reactivity .

Q & A

Q. What are the established synthetic protocols for Calcium bis(triphenylmethanide), and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Synthesis typically involves metathesis reactions between triphenylmethyllithium and calcium halides under inert atmospheres. Key variables include solvent polarity (e.g., THF vs. diethyl ether), stoichiometric ratios (2:1 triphenylmethyllithium to CaX₂), and temperature control (-78°C to room temperature). Yield optimization requires strict anhydrous conditions and real-time monitoring via ¹H NMR to track intermediate formation . Table 1 : Reaction Optimization Parameters
VariableOptimal RangeImpact on Yield
SolventTHF>80% yield
Temp-30°C to 0°CPrevents side reactions
Molar Ratio2.1:1 (Li:Ca)Minimizes unreacted Ca²⁺

Q. Which spectroscopic techniques are most effective for characterizing Calcium bis(triphenylmethanide), and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.8–7.5 ppm) and confirm ligand coordination via chemical shift splitting .
  • ESI-MS : Detect molecular ion peaks ([M]⁺ at m/z ≈ 650–700) and fragmentation patterns to verify structural integrity .
  • IR Spectroscopy : Look for Ca–C vibrational modes (450–500 cm⁻¹) and absence of O–H stretches (3,200–3,600 cm⁻¹) to confirm purity .

Q. How should researchers design controlled experiments to investigate the ligand exchange dynamics in Calcium bis(triphenylmethanide) complexes?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated ligands) and variable-temperature NMR to track exchange rates. Design control experiments with competing ligands (e.g., THF, pyridine) to quantify binding affinities via Job’s plot analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental observations of Calcium bis(triphenylmethanide)’s electronic structure?

  • Methodological Answer : Discrepancies often arise from basis-set limitations in DFT calculations. Validate computational models by:
  • Comparing calculated vs. experimental UV-Vis spectra (e.g., λ_max for d-d transitions).
  • Incorporating relativistic effects for heavy-atom interactions using ZORA methods .
  • Cross-referencing with XANES data to confirm oxidation states .

Q. What advanced NMR pulse sequences are required to analyze the dynamic behavior of Calcium bis(triphenylmethanide) in solution-phase studies?

  • Methodological Answer :
  • EXSY (Exchange Spectroscopy) : Quantify ligand exchange rates in DMSO-d₆ or toluene-d₈.
  • T₁/T₂ Relaxation Measurements : Probe rotational diffusion and aggregation states.
  • DOSY (Diffusion-Ordered Spectroscopy) : Differentiate monomeric vs. oligomeric species .

Q. What multi-technique approaches are necessary to characterize the thermal decomposition pathways of Calcium bis(triphenylmethanide)?

  • Methodological Answer : Combine TGA-MS (mass loss events correlated with gaseous byproducts like benzene) and in situ FTIR (detect intermediates such as calcium carbide). Cross-validate with XRD of pyrolysis residues to identify crystalline phases (e.g., CaCO₃, graphite) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility parameters for Calcium bis(triphenylmethanide) across different studies?

  • Methodological Answer : Discrepancies may stem from trace moisture or solvent impurities. Standardize solubility tests via:
  • Karl Fischer Titration : Quantify H₂O content in solvents.
  • UV-Vis Calibration : Measure saturation concentrations at λ_max (e.g., 280 nm).
  • Reproducibility Checks : Use NIST-traceable reference materials .

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